Fluoresone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethylsulfonyl-4-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNNIHPVNFPWAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183494 |

Source

|

| Record name | Fluoresone [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2924-67-6 |

Source

|

| Record name | Fluoresone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2924-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoresone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002924676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoresone [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoresone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/343BH0S0XR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Identity of Fluoresone: A Technical Guide for Researchers

Introduction: Navigating the Nomenclature of "Fluoresone"

In the landscape of chemical nomenclature, ambiguity can arise from phonetic similarities and historical naming conventions. The term "this compound" presents such a case, potentially referring to several distinct chemical entities. For the researcher, scientist, or drug development professional, a precise understanding of molecular structure and properties is paramount. This guide provides a comprehensive clarification, disambiguating "this compound" and offering a detailed examination of the most probable compounds of interest: the specific, albeit less common, This compound (1-ethylsulfonyl-4-fluorobenzene) ; the historically significant and widely utilized fluorescent dye, Fluorescein ; and the related ketone, Fluorenone .

This document is structured to provide a clear, comparative analysis, ensuring that researchers can confidently identify and utilize the correct compound for their specific application. We will delve into the chemical structure, physicochemical properties, synthesis, and applications of each, grounding our discussion in authoritative references.

Part 1: this compound (1-ethylsulfonyl-4-fluorobenzene)

This compound is formally identified as this compound in certain chemical databases. It is a sulfonamide derivative and is structurally distinct from the other compounds discussed in this guide.

Chemical Identity and Structure

-

IUPAC Name: 1-ethylsulfonyl-4-fluorobenzene[1]

-

Synonyms: Ethyl p-fluorophenyl sulfone, Fluoresonum, Fluoresona, Caducid, Bripadon[1]

-

CAS Number: 2924-67-6[1]

-

Molecular Formula: C₈H₉FO₂S[1]

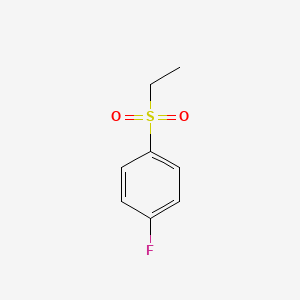

Chemical Structure:

Caption: 2D structure of 1-ethylsulfonyl-4-fluorobenzene.

Physicochemical and Spectral Properties

| Property | Value | Source |

| Molecular Weight | 188.22 g/mol | [1] |

| Appearance | Data not readily available | |

| Solubility | Data not readily available | |

| Hazards | Harmful if swallowed | [1] |

No significant data on the spectral (fluorescent) properties of this specific compound is readily available in the provided search results, suggesting it is not primarily used as a fluorescent probe.

Synthesis and Applications

While synthesis routes exist, they are not as commonly documented as for fluorescein. Its applications are not extensively detailed in the context of drug development or as a research probe in the provided results. It is identified as a sulfonamide, a class of compounds with a wide range of pharmacological activities.[1]

Part 2: Fluorescein

Fluorescein is a highly fluorescent organic dye and is one of the most widely used fluorophores in microscopy, diagnostics, and as a biological tracer.[2][3] It is often the compound researchers are seeking when inquiring about fluorescent probes with similar-sounding names.

Chemical Identity and Structure

-

IUPAC Name: 3′,6′-Dihydroxy-3H-spiro[2-benzofuran-1,9′-xanthen]-3-one[2]

-

Synonyms: Resorcinolphthalein, C.I. 45350, Solvent Yellow 94, D&C Yellow No. 7[2][4]

-

CAS Number: 2321-07-5[2]

-

Molecular Formula: C₂₀H₁₂O₅[2]

Chemical Structure:

Caption: 2D structure of Fluorescein.

Physicochemical and Spectral Properties

| Property | Value | Source |

| Molecular Weight | 332.311 g·mol⁻¹ | [2] |

| Appearance | Dark orange/red powder | [2] |

| Melting Point | 314 to 316 °C | [2] |

| Solubility in water | Slightly soluble | [2] |

| Excitation Maximum | ~494 nm (in water) | [2] |

| Emission Maximum | ~512 nm (in water) | [2] |

| pKa | 6.4 | [2] |

The fluorescence of fluorescein is highly dependent on pH.[2] Its ionization equilibrium leads to pH-dependent absorption and emission over the range of 5 to 9.[2]

Synthesis

Fluorescein is famously synthesized via the Friedel-Crafts reaction, specifically the Baeyer condensation of phthalic anhydride and resorcinol.[2][5] This reaction is typically acid-catalyzed, often using zinc chloride or sulfuric acid.[2][5]

Caption: Synthesis of Fluorescein via Baeyer condensation.

Applications in Research and Drug Development

Fluorescein's intense fluorescence makes it an invaluable tool in various scientific fields:

-

Fluorescent Microscopy: Used to label and visualize cellular components and microorganisms.[3]

-

Drug Development: Fluorescent technologies are crucial in drug discovery for high-throughput screening (HTS), target validation, and visualizing drug effects in cells.[6] Laser-based fluorescence techniques, in particular, help in analyzing molecular interactions and drug-target binding.[7]

-

Medical Diagnostics: Widely used in ophthalmology for fluorescein angiography to assess retinal and iris vasculature.[3] It is also used to detect corneal abrasions.[3]

-

Biological Tracer: Due to its high sensitivity, it's used as a tracer in water flow studies, including in groundwater and plant vasculature.[2]

Mechanism of Action

Fluorescein's utility stems from its photophysical properties. It absorbs light at a specific wavelength (around 494 nm) which excites its electrons to a higher energy state.[8] When these electrons return to their ground state, they emit light at a longer wavelength (around 512 nm), a phenomenon known as fluorescence.[8] This process is highly efficient, making it detectable at very low concentrations.[4] In biological systems, its sodium salt is often used for better water solubility. When injected, it binds to plasma proteins and circulates, allowing for the visualization of blood flow and vascular integrity.[8]

Part 3: Fluorenone

Fluorenone is a ketone derivative of fluorene. It is a fluorescent aromatic organic compound and serves as a building block for more complex molecules.

Chemical Identity and Structure

-

IUPAC Name: fluoren-9-one[9]

-

Synonyms: 9-Fluorenone, 9H-Fluoren-9-one, Diphenylene ketone[9][10]

-

CAS Number: 486-25-9[9]

-

Molecular Formula: C₁₃H₈O[9]

Chemical Structure:

Caption: 2D structure of Fluorenone.

Physicochemical and Spectral Properties

| Property | Value | Source |

| Molecular Weight | 180.20 g/mol | [9] |

| Appearance | Bright fluorescent yellow solid | [10] |

| Melting Point | 84.0 °C | [10] |

| Boiling Point | 341.5 °C | [10] |

| Solubility in water | Insoluble | [10] |

The absorption spectra of fluorenone have been studied in various polar and non-polar solvents, showing multiple absorption bands.[11]

Synthesis

Fluorenone is commonly synthesized by the aerobic oxidation of fluorene.[10] Various other methods, including palladium-catalyzed reactions, have been developed for the synthesis of substituted fluorenones.[12]

Applications in Research and Drug Development

Fluorenone and its derivatives are important in materials science and medicinal chemistry:

-

Precursor for Synthesis: It is a precursor for synthesizing various organic electronic materials, including hosts for phosphorescent organic light-emitting diodes (PHOLEDs).

-

Pharmacological Scaffolds: Fluorene derivatives have shown a range of biological activities, including anti-tumor, anti-inflammatory, and antibacterial effects.[13] Fluorenone itself can be used to synthesize anti-cancer drugs and other pharmacologically active compounds.[13]

Comparative Summary

| Feature | This compound | Fluorescein | Fluorenone |

| Structure | 1-ethylsulfonyl-4-fluorobenzene | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivative | 9H-Fluoren-9-one |

| Formula | C₈H₉FO₂S | C₂₀H₁₂O₅ | C₁₃H₈O |

| MW ( g/mol ) | 188.22 | 332.31 | 180.20 |

| CAS No. | 2924-67-6 | 2321-07-5 | 486-25-9 |

| Key Applications | Pharmacological scaffold (sulfonamide) | Fluorescent tracer, microscopy, medical diagnostics | Precursor for organic electronics, pharmacological scaffolds |

Experimental Protocol: Synthesis of Fluorescein

This protocol describes the synthesis of fluorescein from resorcinol and phthalic anhydride, a classic experiment in organic chemistry.

Safety Precautions: This experiment involves corrosive acids and high temperatures. It must be performed in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Materials and Reagents:

-

Resorcinol (0.3 g)

-

Phthalic anhydride (0.2 g, powdered)

-

Concentrated Sulfuric Acid (H₂SO₄, 2M solution, 6 drops)

-

Acetone

-

Diethyl ether

-

Water

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Large test tube or small Erlenmeyer flask

-

Oil bath and hot plate

-

Stirring rod or magnetic stirrer

-

Separatory funnel

-

Beakers

Procedure:

-

Reaction Setup: Set an oil bath to a temperature between 180°C and 200°C.

-

Mixing Reagents: In a large test tube, combine 0.3 g of resorcinol and 0.2 g of powdered phthalic anhydride.[5]

-

Catalyst Addition: Carefully add 6 drops of 2M H₂SO₄ to the mixture and stir briefly.[5]

-

Heating: Place the test tube in the preheated oil bath. Maintain the temperature between 180°C and 200°C for 30 minutes. Overheating can cause decomposition.[5] The mixture will darken to a red-orange or nearly black solid.

-

Cooling and Initial Dissolution: After 30 minutes, remove the test tube from the oil bath and allow it to cool to room temperature.

-

Workup - Extraction: a. Add acetone to the solidified crude product in the reaction vessel to dissolve it. You may need to repeat this step with additional small portions of acetone. Combine the acetone layers in a beaker.[14] b. Evaporate the acetone using a water bath to obtain a crude orange residue. c. Dissolve the residue in approximately 30 mL of diethyl ether and 1.5 mL of water. A small amount of water is necessary for the dye to dissolve in the ether.[5] d. Transfer the solution to a separatory funnel and wash with 15 mL of water. Discard the aqueous layer. e. Extract the ether layer with 10 mL of a saturated NaCl solution.[5]

-

Drying and Isolation: a. Dry the organic layer over anhydrous sodium sulfate. b. Decant the dried solution into a pre-weighed beaker and evaporate the diethyl ether to yield the final product, an orange solid.

Verification: To verify the product's fluorescence, dissolve a tiny amount (a few milligrams) in a dilute solution of sodium hydroxide (NaOH). Irradiate the solution with a UV lamp (longwave UV, ~365 nm) to observe the characteristic intense green fluorescence.

Conclusion

This guide has systematically addressed the ambiguity surrounding the term "this compound." While a specific compound with this name exists (1-ethylsulfonyl-4-fluorobenzene), the context of research, particularly in drug development and biological imaging, strongly suggests that inquiries may be directed towards the widely-used fluorophore, Fluorescein , or the synthetic precursor, Fluorenone . By providing a detailed structural and functional comparison, this document equips researchers with the necessary information to distinguish between these compounds and select the appropriate molecule for their work. The provided synthesis protocol for fluorescein further serves as a practical resource, underscoring the importance of fundamental organic chemistry in the creation of powerful research tools.

References

-

Wikipedia. Fluorescein. [Link]

-

PubChem. Fluorenone | C13H8O | CID 10241. [Link]

-

PubChem. This compound | C8H9FO2S | CID 71814. [Link]

-

PubChem. Fluorescein | C20H12O5 | CID 16850. [Link]

-

Wikipedia. Fluorene. [Link]

-

Wikipedia. Fluorenone. [Link]

-

PubChem. Fluorene | C13H10 | CID 6853. [Link]

-

Organic Chemistry Portal. Fluorenone synthesis. [Link]

-

PubMed. Spectral Properties of Fluorescein in Solvent-Water Mixtures: Applications as a Probe of Hydrogen Bonding Environments in Biological Systems. [Link]

-

ResearchGate. Absorption spectral of flurenone in polar and non-polar solvent. [Link]

-

Malapit, C. A. SYNTHESIS OF FLUORESCEIN, a fluorescent dye. [Link]

-

NCBI Bookshelf. Fluorescein - StatPearls. [Link]

-

Patsnap Synapse. What is the mechanism of Fluorescein Sodium? [Link]

-

YouTube. Making Fluorescein. [Link]

-

PubMed. Recent advances of fluorescent technologies for drug discovery and development. [Link]

-

YouTube. Making Fluorescein. [Link]

Sources

- 1. This compound | C8H9FO2S | CID 71814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluorescein - Wikipedia [en.wikipedia.org]

- 3. Fluorescein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chimique.wordpress.com [chimique.wordpress.com]

- 6. Recent advances of fluorescent technologies for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. What is the mechanism of Fluorescein Sodium? [synapse.patsnap.com]

- 9. Fluorenone | C13H8O | CID 10241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Fluorenone - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Fluorenone synthesis [organic-chemistry.org]

- 13. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to the Spectroscopic Properties of Fluorescein Derivatives

Introduction

Discovered in 1871 by Adolf von Baeyer, fluorescein has become one of the most ubiquitous fluorescent probes in biological and chemical research.[1] Its enduring prevalence is attributable to a combination of favorable spectroscopic properties: a high molar extinction coefficient, excellent fluorescence quantum yield, and emission in the visible spectrum, which aligns well with common optical detection systems.[2] Structurally, fluorescein is composed of a tricyclic xanthene core flanked by hydroxyl groups and a spiro-linked bicyclic fused lactone.[1] This core structure is the basis for a vast family of derivatives, engineered to either modify the spectral properties or to introduce reactive moieties for covalent labeling of biomolecules.

This guide provides a comprehensive exploration of the spectroscopic properties of fluorescein and its key derivatives. It is designed for researchers, scientists, and drug development professionals who utilize these fluorophores and require a deep, mechanistic understanding of their behavior. We will delve into the fundamental principles of their light absorption and emission, explore the profound influence of the microenvironment—particularly pH and solvent polarity—and detail the methodologies required for their accurate characterization. The objective is not merely to present data, but to explain the causality behind the observed phenomena and to equip the reader with the knowledge to design robust, self-validating experiments.

Fundamental Photophysical Properties

The utility of a fluorophore is defined by its photophysical parameters. These intrinsic properties dictate its brightness, spectral profile, and suitability for specific applications.

Absorption and Emission Spectra

Fluorescein and its derivatives absorb light strongly in the blue-green region of the visible spectrum and emit green light. The dianionic form, which is the most fluorescent species, typically exhibits an absorption maximum (λ_abs_) around 490-495 nm and an emission maximum (λ_em_) around 515-525 nm.[3][4][5] This difference between the peak absorption and emission wavelengths is known as the Stokes shift. For fluorescein, the Stokes shift is relatively small (~24 nm), which can be a consideration in applications where minimizing self-absorption is critical.[6]

The core chromophore responsible for these properties is the conjugated xanthene ring system.[6] Modifications to this ring or to the pendant phenyl ring can subtly or dramatically alter the spectral properties. For instance, halogenation of the xanthene ring, as seen in Oregon Green, can shift the pKa, rendering the probe's photophysics less sensitive to pH changes.[7]

Molar Extinction Coefficient (ε) and Quantum Yield (Φ_F_)

The brightness of a fluorophore is a product of two key parameters: its ability to absorb light (molar extinction coefficient) and its efficiency in converting that absorbed light into emitted fluorescence (fluorescence quantum yield).

-

Molar Extinction Coefficient (ε): This value quantifies how strongly a molecule absorbs light at a specific wavelength. Fluorescein derivatives are prized for their high ε values, typically in the range of 70,000 - 90,000 M⁻¹cm⁻¹.[5][6][8] This high absorptivity allows for effective excitation even at low concentrations.

-

Fluorescence Quantum Yield (Φ_F_): This is the ratio of photons emitted to photons absorbed. The dianion form of fluorescein in aqueous alkaline solution (e.g., 0.1 M NaOH) is an exceptionally efficient fluorophore, with a quantum yield often cited as a standard at 0.925 or higher.[4][5][9] This means that for every 100 photons absorbed, over 92 are re-emitted as fluorescence.

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule remains in the excited state before returning to the ground state via fluorescence emission. For the fluorescein dianion, this lifetime is typically around 4 nanoseconds (ns) in aqueous solution.[10][11] This parameter is generally independent of fluorophore concentration but can be affected by environmental factors like solvent and the presence of quenchers. The relationship between quantum yield and lifetime is fundamental; they are linked to the radiative (k_r_) and non-radiative (k_nr_) decay rates of the excited state. Both Φ_F_ and τ are remarkably dependent on the chemical substitutions on the xanthene or phenyl rings.[12]

Summary of Spectroscopic Properties

The table below summarizes the key spectroscopic properties for fluorescein and some of its most common derivatives. Values can vary slightly depending on the specific solvent and pH conditions.

| Derivative | λ_abs_ (nm) | λ_em_ (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_F_) | Lifetime (τ) (ns) |

| Fluorescein (dianion) | ~490 | ~515 | ~90,000 | 0.92 - 0.95 | ~4.1 |

| FITC (Isomer I) | ~495 | ~519-525 | ~75,000 | ~0.92 | ~4.1 |

| 5(6)-FAM | ~492-495 | ~517-520 | ~75,000 | 0.75 - 0.92 | ~4.1 |

| Oregon Green 488 | ~496 | ~524 | ~88,000 | ~0.92 | ~4.1 |

Data compiled from sources:[4][5][9][10][13][14][15][16]

The Critical Role of the Microenvironment

The photophysical properties of fluorescein derivatives are not static; they are exquisitely sensitive to their local environment. Understanding these dependencies is paramount for interpreting experimental data correctly.

pH Sensitivity: A Double-Edged Sword

Perhaps the most defining characteristic of fluorescein is its pH sensitivity. The fluorescence intensity of fluorescein is highly dependent on pH, a property governed by the protonation/deprotonation of its phenolic hydroxyl and carboxylic acid groups.[7][8] The molecule exists in several ionic forms, with the dianion (fully deprotonated) being the most fluorescent species.[4]

As the pH drops below the pKa of the phenolic hydroxyl group (~6.4), the molecule becomes protonated to the monoanionic form, which is significantly less fluorescent.[4] Further acidification leads to the non-fluorescent neutral (lactone) and cationic forms.[1][4] This dramatic change in fluorescence makes fluorescein and its derivatives excellent probes for monitoring pH changes within physiological ranges.[4][13]

Caption: pH-dependent ionic forms of fluorescein and their relative fluorescence.

This pH sensitivity, however, necessitates careful experimental control. When using fluorescein derivatives for applications other than pH sensing (e.g., immunofluorescence), it is crucial to work in a well-buffered system, typically at a pH of 7.2-8.0, to ensure the fluorophore exists predominantly in its stable, highly fluorescent dianionic form.[6]

Solvatochromism: Probing Polarity and Hydrogen Bonding

Solvatochromism describes the shift in a molecule's absorption or emission spectra due to the polarity of the surrounding solvent.[17] Fluorescein's spectral properties are influenced by the hydrogen-bonding capability of the solvent.[18] Both absorption and fluorescence properties are dominated by these effects, allowing fluorescein to be used as an indicator of its hydrogen bonding environment.[18] Generally, in polar, hydrogen-bonding solvents, interactions can stabilize the excited state, leading to shifts in emission maxima.[19] This property can be exploited to probe the microenvironment of a labeled protein, such as the hydrophobicity of a binding site.[18]

Fluorescence Quenching

Fluorescence quenching is any process that decreases the fluorescence intensity.[20][21] It can occur through various mechanisms, which can be broadly classified as dynamic (collisional) or static.

-

Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with another molecule (the quencher) in solution, which results in non-radiative de-excitation.[21] Molecular oxygen is a well-known and ubiquitous collisional quencher of many fluorophores, including fluorescein.[21][22] The quenching process is diffusion-controlled.[22]

-

Static Quenching: This happens when a fluorophore forms a non-fluorescent complex with a quencher in the ground state.[20] This mechanism can be distinguished from dynamic quenching by its effect on fluorescence lifetime. Dynamic quenching reduces the lifetime, while static quenching does not.

-

Self-Quenching (Concentration Quenching): At high concentrations, fluorescein molecules can interact with each other, leading to the formation of non-fluorescent aggregates or energy transfer to non-fluorescent species. This results in a decrease in fluorescence intensity and is an important consideration when preparing labeling reagents or working with highly concentrated solutions.[23]

Key Derivatives and Their Applications

The core fluorescein structure has been modified to create a range of derivatives with specific functionalities.

-

Fluorescein Isothiocyanate (FITC): One of the most widely used derivatives, FITC contains an isothiocyanate group (–N=C=S) that reacts with primary amine groups on proteins and other biomolecules to form a stable thiourea linkage.[3][6] This makes it a workhorse for labeling antibodies for applications like immunofluorescence and flow cytometry.[5][13]

-

Carboxyfluorescein (FAM): This derivative incorporates a carboxylic acid group, which can be activated (e.g., as an NHS-ester) to react with primary amines.[1][15] 5(6)-FAM, a mixture of isomers, is extensively used in nucleic acid sequencing and as a fluorescent tracer.[15][16]

-

Fluorinated Derivatives (e.g., Oregon Green): Fluorination of the xanthene ring lowers the pKa of the fluorophore.[7] This chemical modification creates probes whose fluorescence is less sensitive to pH fluctuations around physiological pH, making them more reliable reporters in cellular environments where pH can vary.[7]

Caption: Common fluorescein derivatives and their primary applications.

Experimental Protocols & Methodologies

Scientific integrity demands robust and reproducible methodologies. The protocols described here are designed to be self-validating systems for characterizing fluorescein derivatives.

Workflow for Spectroscopic Characterization

A systematic approach is required to fully characterize a fluorescein derivative or a new conjugate.

Caption: A logical workflow for the characterization of a fluorescent probe.

Protocol: Determining Molar Extinction Coefficient

The causality behind this protocol is Beer-Lambert's Law (A = εcl), which states that absorbance (A) is directly proportional to the molar extinction coefficient (ε), concentration (c), and path length (l). By measuring the absorbance of a solution of known concentration, ε can be determined.

-

Preparation:

-

Accurately weigh a small amount (~1 mg) of the fluorescein derivative powder.

-

Dissolve it in a known volume of a suitable solvent (e.g., DMSO for FITC) to make a concentrated stock solution (~1-10 mM).[6] Fluorescein derivatives are often more soluble in organic solvents like DMSO or DMF than in aqueous buffers.[6]

-

Prepare a series of dilutions from the stock solution into the final working buffer (e.g., 0.1 M Tris, pH 8.0 or 0.1 M NaOH). The final concentrations should yield absorbance values between 0.05 and 0.8 at the λ_max_ to ensure linearity.

-

-

Measurement:

-

Using a calibrated spectrophotometer, measure the absorbance spectrum for each dilution.

-

Identify the wavelength of maximum absorbance (λ_max_).

-

Record the absorbance value at λ_max_ for each concentration.

-

-

Calculation:

-

Plot Absorbance at λ_max_ versus Concentration (in mol/L).

-

Perform a linear regression on the data. The slope of the line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹ (assuming a 1 cm path length). The high R² value of the fit validates the accuracy of the dilutions and measurements.

-

Protocol: Relative Fluorescence Quantum Yield Measurement

This protocol determines the quantum yield of an unknown sample (s) by comparing its fluorescence intensity to that of a well-characterized standard (st) with a known quantum yield. The principle relies on the assumption that for dilute solutions, the integrated fluorescence intensity is proportional to the amount of light absorbed and the quantum yield.

-

Selection of Standard:

-

Choose a quantum yield standard with absorption and emission spectra that overlap significantly with the sample. For fluorescein derivatives, fluorescein itself in 0.1 M NaOH (Φ_F_ = 0.925) is an excellent standard.[9]

-

-

Preparation:

-

Prepare a series of dilutions for both the sample and the standard in the same solvent/buffer.

-

The absorbance of all solutions at the excitation wavelength must be kept low (< 0.1) to avoid inner-filter effects. This is a critical self-validating step.

-

-

Measurement:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Using a spectrofluorometer, measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings (e.g., slit widths) are identical for the sample and standard.

-

-

Calculation:

-

Calculate the integrated fluorescence intensity (F) for each spectrum (the area under the emission curve).

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The slopes of these plots (Gradient, Grad) are determined by linear regression.

-

The quantum yield of the sample (Φ_s_) is calculated using the following equation:

Φ_s_ = Φ_st_ * (Grad_s_ / Grad_st_) * (n_s_² / n_st_²)

Where Φ is the quantum yield, Grad is the gradient from the plot of integrated intensity vs. absorbance, and n is the refractive index of the solvent used for the sample (s) and standard (st). If the same solvent is used, the refractive index term cancels out.

-

Conclusion

The fluorescein family of dyes represents a cornerstone of fluorescence spectroscopy and its application in the life sciences. Their utility is rooted in their brilliant emission and structural versatility. However, realizing their full potential requires a nuanced understanding of their photophysical behavior. The profound sensitivity of their spectroscopic properties to the immediate chemical environment is not a liability but a powerful feature that can be harnessed to probe biological systems with high fidelity. By adhering to rigorous, well-controlled experimental methodologies, researchers can leverage the unique characteristics of fluorescein derivatives to generate reliable, insightful, and reproducible data.

References

-

Wikipedia. Fluorescein isothiocyanate . [Link]

-

S. A. R. C. D. J. P. a. C. M. S. Ogilby, P. R. "Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination". MDPI. [Link]

-

Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields . Photochemistry and Photobiology. [Link]

-

TdB Labs. FITC (Fluorescein isothiocyanate) . [Link]

-

Grokipedia. Fluorescein isothiocyanate . [Link]

-

Lavigne, T., et al. (2020). Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications . Molecules. [Link]

-

Stewart, W. W. (1998). Spectral Properties of Fluorescein in Solvent-Water Mixtures: Applications as a Probe of Hydrogen Bonding Environments in Biological Systems . Journal of the American Chemical Society. [Link]

-

SPIE Digital Library. (2019). Solvent effect in the theoretical absorption and emission spectra of fluorescein dyes . [Link]

-

NIH. (2020). Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives . [Link]

-

Encyclopedia MDPI. Fluorescein Derivatives . [Link]

-

ResearchGate. (2014). Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra . [Link]

-

Pilla, V., et al. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions . MDPI. [Link]

-

ResearchGate. (a) Steady-state fluorescence spectra vs. pH values of fluorescein... . [Link]

-

Onganer, Y., & Tanriver, M. (2004). Fluorescence quenching of fluorescein with molecular oxygen in solution . Journal of Photochemistry and Photobiology A: Chemistry. [Link]

-

Chemical Science International Journal. (2017). A Review on Effect of Solvents on Fluorescent Spectra . [Link]

-

Wikipedia. 6-Carboxyfluorescein . [Link]

-

Semantic Scholar. (2018). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions . [Link]

-

ResearchGate. Solvent effect on the ground and excited state dipole moments of fluorescein . [Link]

-

ResearchGate. Spectral properties and structure of fluorescein and its alkyl derivatives in micelles . [Link]

-

Physics Forums. (2008). Understanding Fluorescence and pH Sensitivity of Fluorescein Molecule . [Link]

-

ACS Publications. Photophysics of the Interaction between a Fluorescein Derivative and Ficoll . The Journal of Physical Chemistry A. [Link]

-

MDPI. (2021). Functioning of a Fluorescein pH-Probe in Aqueous Media: Impact of Temperature and Viscosity . [Link]

-

Virtual Labs. Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore . [Link]

-

PubMed. (2014). Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra . [Link]

-

PubMed Central. (2022). Investigation on fluorescein derivatives with thermally activated delayed fluorescence and their applications in imaging . [Link]

-

Semantic Scholar. Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra . [Link]

-

NIH. (2018). Fluorescence Enhancement Using Bimetal Surface Plasmon-Coupled Emission from 5-Carboxyfluorescein (FAM) . [Link]

-

ResearchGate. Normalized absorption and fluorescence spectra of (5-FAM)2 and (6-FAM)2 in a buffer solution, pH = 8.5... . [Link]

-

OMLC. Fluorescein . [Link]

-

ResearchGate. Spectral properties and structure of fluorescein and its alkyl derivatives in micelles . [Link]

-

University of Göttingen. Fluorescence Quenching . [Link]

-

IOVS. (2016). Fluorescence Quenching at Fluorescein Concentrations Used for Diagnosis in Ocular Surface Disease . [Link]

-

Science Projects and Ideas for Amateur Experimenters. What is Fluorescence Quenching? . [Link]

-

Lakowicz, J. R. Principles of Fluorescence Spectroscopy . Springer. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Investigation on fluorescein derivatives with thermally activated delayed fluorescence and their applications in imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]

- 4. Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FITC | Standard Fluorescein, Coumarin and Rhodamine Dyes | Tocris Bioscience [tocris.com]

- 6. grokipedia.com [grokipedia.com]

- 7. mdpi.com [mdpi.com]

- 8. Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Fluorescence properties of twenty fluorescein derivatives: lifetime, quantum yield, absorption and emission spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. FITC (Fluorescein isothiocyanate) | TdB Labs [tdblabs.se]

- 14. Spectrum [FAM (Carboxyfluorescein)] | AAT Bioquest [aatbio.com]

- 15. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]

- 16. 5(6)-Carboxyfluorescein Fluorescent Tracer [sigmaaldrich.com]

- 17. journalcsij.com [journalcsij.com]

- 18. Spectral properties of fluorescein in solvent-water mixtures: applications as a probe of hydrogen bonding environments in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 20. stevesopenlab.org [stevesopenlab.org]

- 21. diverdi.colostate.edu [diverdi.colostate.edu]

- 22. nathan.instras.com [nathan.instras.com]

- 23. iovs.arvojournals.org [iovs.arvojournals.org]

Fluoresone synthesis and purification methods.

An In-depth Technical Guide to the Synthesis and Purification of Fluorescein for Advanced Research Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis and purification of fluorescein, a pivotal fluorescent molecule in research and drug development. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights to empower researchers in producing high-purity fluorescein for sensitive applications. Note: The term "Fluoresone" is often a misspelling for "Fluorescein" or the related compound "Fluorenone"; this guide focuses on Fluorescein, synthesized from resorcinol and phthalic anhydride, which aligns with the common context of this query.

Fluorescein is a xanthene dye renowned for its brilliant green fluorescence, making it an indispensable tool for fluorescence microscopy, immunoassays, and as a biological tracer.[1][2] Its utility, however, is critically dependent on its purity. Impurities can quench fluorescence, interfere with conjugation chemistries, or introduce artifacts in biological imaging. This document details a robust synthesis pathway and compares common purification methodologies to achieve research-grade fluorescein.

Part 1: The Synthesis of Fluorescein via Friedel-Crafts Acylation

The cornerstone of fluorescein synthesis is the acid-catalyzed condensation of phthalic anhydride with two equivalents of resorcinol. This reaction proceeds via an electrophilic aromatic substitution mechanism, specifically a double Friedel-Crafts acylation.[1][3][4]

The Underlying Mechanism

The reaction is initiated by the protonation of one of the carbonyl oxygens on phthalic anhydride by a strong acid catalyst (e.g., sulfuric acid) or coordination with a Lewis acid (e.g., zinc chloride). This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by the electron-rich resorcinol ring. Resorcinol is a highly activated aromatic system due to the two electron-donating hydroxyl groups, which direct the substitution to the ortho and para positions. The reaction proceeds through two successive additions of resorcinol molecules, followed by intramolecular cyclization and dehydration to form the characteristic xanthene core of fluorescein.[1][4]

Caption: Reaction pathway for Fluorescein synthesis.

Choice of Catalyst: A Critical Decision

The selection of the acid catalyst is a pivotal decision that influences reaction rate, yield, and the impurity profile.

| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |

| Zinc Chloride (ZnCl₂)[3] | Lewis Acid | 180-190°C | Effective catalyst. | Requires high temperatures; can lead to charring; difficult to remove from the crude product. |

| Sulfuric Acid (H₂SO₄) | Brønsted Acid | 180-200°C | Inexpensive and effective. | Strong dehydrating agent, can cause significant charring and sulfonation byproducts; corrosive. |

| Methanesulfonic Acid[5][6] | Brønsted Acid | ~160°C | Acts as both catalyst and solvent; leads to higher yields under milder conditions; fewer byproducts.[5][6] | More expensive than H₂SO₄. |

For laboratory-scale synthesis aiming for high purity, methanesulfonic acid is often the superior choice due to the cleaner reaction profile and milder conditions.[5][6]

Experimental Protocol: Synthesis

This protocol is a representative procedure for the synthesis of fluorescein.

Materials:

-

Resorcinol (2.0 equivalents)

-

Phthalic anhydride (1.0 equivalent)

-

Concentrated Sulfuric Acid (catalytic amount, ~6 drops per 0.2g phthalic anhydride) or Anhydrous Zinc Chloride (catalytic amount)

-

Oil bath

-

Large test tube or small Erlenmeyer flask

Procedure:

-

Preparation: Pre-heat an oil bath to 180°C. Ensure all glassware is dry.

-

Mixing Reagents: In a large test tube, combine 0.3 g of resorcinol and 0.2 g of finely powdered phthalic anhydride.

-

Catalyst Addition: Carefully add 6 drops of concentrated sulfuric acid to the powder mixture. Caution: Sulfuric acid is highly corrosive. Do not add more than the specified amount to avoid excessive charring.

-

Reaction: Briefly stir the mixture with a spatula and place the test tube in the pre-heated oil bath. The reaction temperature must be maintained between 180°C and 200°C. Overheating will cause the product to decompose.

-

Reaction Time: Allow the reaction to proceed for 30 minutes. The mixture will darken and solidify.

-

Cooling: After 30 minutes, carefully remove the test tube from the oil bath and allow it to cool for approximately 5-10 minutes.

-

Initial Workup: Add approximately 10 mL of water to the cooled test tube. Heat the mixture to boiling to dissolve any unreacted starting materials and soluble impurities. The crude fluorescein will remain as a solid precipitate.

-

Isolation: Collect the crude, solid fluorescein by vacuum filtration and wash with cold water. The resulting orange residue is the crude product, which requires further purification.

Part 2: Purification Methodologies for Research-Grade Fluorescein

The crude product from the synthesis contains unreacted starting materials, charred byproducts, and monosubstituted intermediates. The choice of purification method depends on the desired final purity, scale, and available equipment.

Method 1: Recrystallization

Recrystallization is a fundamental purification technique for solids based on the principle of differential solubility.[7] The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals while impurities remain in the solution (the mother liquor).[7][8]

Causality in Solvent Selection: The success of recrystallization hinges on selecting a "mediocre" solvent.[7]

-

Too good a solvent: The compound will remain dissolved even at low temperatures, resulting in poor or no yield.

-

Too poor a solvent: The compound will not dissolve sufficiently even when hot, preventing the separation from insoluble impurities.

-

An ideal solvent: Dissolves the compound sparingly at room temperature but completely at its boiling point. Ethanol or a mixture of ethanol and water is often effective for fluorescein.

Experimental Protocol: Recrystallization

-

Dissolution: Transfer the crude fluorescein to an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

-

Heating: Gently heat the mixture on a hot plate to dissolve the solid. Add small portions of hot solvent until the fluorescein is completely dissolved. Avoid adding excess solvent, as this will reduce the final yield.[9]

-

Hot Filtration (if necessary): If insoluble impurities (like char) are present, perform a hot gravity filtration to remove them.

-

Cooling & Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[9]

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals completely. The melting point of pure fluorescein is 314-316°C; a sharp melting point in this range indicates high purity.[1]

Method 2: Column Chromatography

For the highest purity, especially for applications like antibody conjugation, column chromatography is the preferred method.[10][11] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase (a solvent or solvent mixture).[10][12]

Principle of Separation: Fluorescein is a relatively polar molecule due to its hydroxyl and carboxylic acid groups. Less polar impurities will travel down the column faster with a non-polar mobile phase, while the more polar fluorescein will be retained more strongly by the polar stationary phase. The polarity of the mobile phase is gradually increased to elute the fluorescein.[10]

Caption: Workflow for purifying Fluorescein via column chromatography.

Experimental Protocol: Column Chromatography

-

Column Packing: Prepare a chromatography column with a slurry of silica gel in a non-polar solvent (e.g., hexanes). Ensure the packing is uniform to prevent channeling.[10][13]

-

Sample Loading: Dissolve the crude fluorescein in a minimum amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully load this solution onto the top of the silica gel bed.[12][13]

-

Elution:

-

Begin eluting the column with a non-polar solvent, such as hexanes. This will wash down highly non-polar impurities.[13]

-

Gradually increase the polarity of the mobile phase. A common gradient involves mixtures of hexanes and acetone or ethyl acetate.[13][14] For instance, switching to a 70:30 hexanes:acetone mixture can begin to move the desired product.[14]

-

-

Fraction Collection: Collect the eluent in separate test tubes (fractions). The distinctively colored band of fluorescein can be visually tracked as it moves down the column.

-

Monitoring: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.[12][15] Combine the pure fractions.

-

Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified, solid fluorescein.

Comparison of Purification Methods

| Feature | Recrystallization | Column Chromatography |

| Principle | Differential solubility | Differential adsorption/partitioning |

| Purity Achieved | Good to High | Very High to Excellent |

| Yield | Can be lower due to solubility in mother liquor | Generally high with careful fraction collection |

| Throughput/Scale | Excellent for both small and large scales | More time-consuming; best for small to medium scales |

| Complexity | Relatively simple | More complex; requires more skill and materials |

| Best For | Removing bulk impurities; large-scale purification | Achieving highest purity; separating closely related compounds |

Conclusion

The synthesis of fluorescein via the Friedel-Crafts acylation of phthalic anhydride and resorcinol is a classic and reliable method. The choice of catalyst, particularly methanesulfonic acid, can significantly improve the reaction's efficiency and cleanliness. However, the ultimate utility of the synthesized fluorescein in demanding scientific applications is dictated by the rigor of its purification. While recrystallization offers a straightforward method for significant purification, column chromatography remains the gold standard for achieving the high purity required for conjugation, high-resolution imaging, and quantitative assays. By understanding the chemical principles behind each step, from catalytic activation to chromatographic separation, researchers can confidently produce fluorescein of the requisite quality for their work.

References

- Malapit, C. A. (n.d.). SYNTHESIS OF FLUORESCEIN, a fluorescent dye. Ateneo de Manila University, Department of Chemistry.

- Shaya, J., Corridon, P., Al-Omari, B., & Burger, A. (2022). Design, Photophysical Properties, and Applications of Fluorene-Based Fluorophores in Two-Photon Fluorescence Bioimaging: a Review. Article.

- BOC Sciences. (2023, September 7). Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry.

- International Scientific Organization. (n.d.). A review of synthesis of fluorescein based advanced materials.

- Labmonk. (n.d.). Synthesis of Fluorescein From Resorcinol and Phthalic Anhydride. Scribd.

- Fox, K. (n.d.). Chem 213 Synthetic #2 FFR Green Synthesis of Fluorescein Dye. CDN.

-

Wikipedia. (n.d.). Fluorenone. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Fluorenone synthesis. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of fluorescein (9) from phthalic anhydride and resorcinol via.... Available at: [Link]

- Unknown. (n.d.). Column Chromatography. Separation of Fluorene and 9-Fluorenone.

-

YouTube. (2020, August 28). Column Chromatography. Available at: [Link]

- Chemistry at Winthrop University. (n.d.). Column Chromatography.

-

Odinity. (2013, November 21). Separating Fluorine and 9-fluroenone with TLC and Column Chromatography. Available at: [Link]

-

ResearchGate. (n.d.). Fluorenones with applications in material sciences and organic synthesis. Available at: [Link]

- Membrane Solutions. (n.d.). Column Chromatography.

-

Curtain, C. C. (1961). The chromatographic purification of fluorescein-antibody. Journal of Histochemistry & Cytochemistry, 9(5), 484-486. Available at: [Link]

-

Wikipedia. (n.d.). Fluorescein. Available at: [Link]

-

Wikipedia. (n.d.). Fluorene. Available at: [Link]

- Google Patents. (n.d.). CN103224441A - Crystallization method for fluorene purification.

-

Dandliker, W., & Alonso, R. (1967). Purification of fluorescein and fluorescein derivatives by cellulose ion exchange chromatography. Immunochemistry. Available at: [Link]

-

YouTube. (2024, March 9). Making Fluorescein. Available at: [Link]

- Unknown. (n.d.). The Isolation and Purification of a Fluorescent Compound from Pseudomonas.

-

National Institutes of Health. (2023, June 5). Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors. PMC. Available at: [Link]

- Unknown. (n.d.). Recrystallization-1.pdf.

-

Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Available at: [Link]

-

Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization. YouTube. Available at: [Link]

Sources

- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 2. Fluorescein - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. youtube.com [youtube.com]

- 5. iscientific.org [iscientific.org]

- 6. Fluorescein synthesis - chemicalbook [chemicalbook.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. bohr.winthrop.edu [bohr.winthrop.edu]

- 11. The chromatographic purification of fluorescein-antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Column Chromatography - Membrane Solutions [membrane-solutions.com]

- 13. gold-chemistry.org [gold-chemistry.org]

- 14. youtube.com [youtube.com]

- 15. odinity.com [odinity.com]

An In-depth Technical Guide to the Quantum Yield and Photostability of Fluoresone

Abstract

The efficacy of fluorescent compounds in research, diagnostics, and drug development is fundamentally governed by their photophysical properties. Among the most critical of these are the fluorescence quantum yield (Φ_F_), which dictates the efficiency of light emission, and photostability, the molecule's resilience to photodegradation. This guide provides a comprehensive technical framework for the characterization of Fluoresone (Ethyl p-fluorophenyl sulfone), a sulfonamide-class compound. While this compound shares a phonetic resemblance to well-known fluorophores like Fluorescein, it is a distinct chemical entity (CAS: 2924-67-6) whose photophysical characteristics are not widely documented.[1] This document, therefore, serves as both a theoretical primer and a practical guide, presenting detailed, field-proven methodologies for determining the quantum yield and assessing the photostability of novel compounds, using this compound as the primary subject of investigation. The protocols described herein are designed to ensure scientific integrity through self-validating systems and authoritative grounding, empowering researchers to generate robust and reproducible data.

Foundational Principles of Fluorescence

Before delving into experimental protocols, it is essential to understand the photophysical processes that govern fluorescence. These events, occurring on a timescale of femtoseconds to nanoseconds, are best visualized using a Jablonski diagram.

The Jablonski Diagram: A Molecular Journey

When a fluorophore absorbs a photon of light, it transitions from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂).[2] The molecule then rapidly loses excess vibrational energy as heat through vibrational relaxation and may undergo internal conversion to the lowest excited singlet state (S₁). From this pivotal state, the molecule can return to the ground state via several pathways:

-

Fluorescence: The desired pathway, where a photon is emitted, resulting in a detectable signal. This emission occurs at a longer wavelength (lower energy) than the absorbed photon, a phenomenon known as the Stokes shift.[3]

-

Non-Radiative Decay: The molecule can return to the ground state without emitting light, dissipating energy as heat through internal conversion or external conversion.

-

Intersystem Crossing: The molecule can transition to a long-lived, reactive triplet state (T₁). From this state, it can cause photochemical reactions with surrounding molecules (e.g., oxygen), leading to permanent structural damage and loss of fluorescence, a process known as photobleaching.[4][5]

Caption: Jablonski diagram illustrating molecular excitation and decay pathways.

Defining Core Parameters

-

Fluorescence Quantum Yield (Φ_F_): This is the ultimate measure of fluorescence efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[2][6] A high quantum yield (approaching 1) is desirable for applications requiring bright signals. The quantum yield is determined by the competition between the rate of fluorescence (k_F_) and the rates of all non-radiative decay pathways (k_nr_), including internal conversion, intersystem crossing, and quenching.[7]

Φ_F_ = k_F_ / (k_F_ + Σk_nr_)

-

Photostability: This refers to a fluorophore's resistance to photochemical destruction upon exposure to light.[8] The primary mechanism of destruction is photobleaching, the irreversible alteration of the molecule's structure that renders it non-fluorescent.[4][9] High photostability is critical for applications involving prolonged or high-intensity illumination, such as time-lapse microscopy and high-throughput screening. The photobleaching quantum yield (Φ_b_) quantifies this instability, with lower values indicating higher stability.[8]

Experimental Determination of Quantum Yield

The most robust and widely used method for determining the fluorescence quantum yield of an unknown compound is the comparative method, which benchmarks the sample against a well-characterized fluorescent standard.[2][10] This approach mitigates the need for complex absolute measurements involving integrating spheres.[6][11]

Causality of the Comparative Method

The core principle of this method is that if two solutions—one of the test compound (this compound) and one of a standard—have identical absorbance at the same excitation wavelength, they are absorbing the same number of photons.[2] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. The final calculation incorporates a correction for the refractive index of the solvents used.

The governing equation is:

Φ_X_ = Φ_ST_ * (Grad_X_ / Grad_ST_) * (η_X_² / η_ST_²)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

Subscripts X and ST denote the test sample (this compound) and the standard, respectively.[2]

Caption: Workflow for relative quantum yield determination.

Detailed Experimental Protocol

Objective: To determine the relative fluorescence quantum yield of this compound.

Materials:

-

This compound

-

Quantum Yield Standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_ST_ = 0.54)

-

Spectroscopic grade solvents (e.g., ethanol, water)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with spectral correction capabilities

-

10 mm path length quartz cuvettes

Methodology:

-

Standard Selection: Choose a standard with a known, stable quantum yield and an absorption spectrum that overlaps with this compound. Quinine sulfate is a common standard for the UV-blue region.[10]

-

Solution Preparation:

-

Prepare a stock solution of this compound and the chosen standard in their respective solvents.

-

Create a series of 5-6 dilutions for both the standard and this compound. The concentration range must be carefully selected so that the absorbance at the excitation wavelength in a 10 mm cuvette is between 0.01 and 0.1.

-

Causality: Maintaining absorbance below 0.1 is critical to prevent inner filter and re-absorption effects, which lead to a non-linear relationship between concentration and fluorescence and will invalidate the results.[2][8]

-

-

Absorbance Measurement:

-

Record the absorbance spectrum for each dilution of both the standard and this compound.

-

Identify a suitable excitation wavelength (λ_ex_) where both compounds absorb light.

-

Record the precise absorbance values at λ_ex_ for all solutions.

-

-

Fluorescence Measurement:

-

Set the spectrofluorometer with the chosen λ_ex_. Set the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.

-

Record the emission spectrum for each solution. Crucially, all instrument settings (λ_ex_, slit widths, detector voltage) must remain identical for all measurements of both the standard and the test sample.

-

Run a solvent blank for each solvent used to obtain a background spectrum.

-

-

Data Analysis:

-

Subtract the solvent blank spectrum from each sample's emission spectrum.

-

Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

For both the standard and this compound, plot the integrated fluorescence intensity (Y-axis) versus the absorbance at λ_ex_ (X-axis).

-

Perform a linear regression for each data set to obtain the slope (gradient, Grad). The plot should be linear, confirming the absence of concentration-dependent quenching effects.

-

-

Calculation:

-

Using the gradients obtained from the plots and the known quantum yield of the standard, calculate the quantum yield of this compound (Φ_X_) using the comparative formula. Remember to include the refractive indices of the solvents if they are different.

-

Data Presentation

All quantitative data should be summarized for clarity.

Table 1: Example Data for Quantum Yield Calculation of this compound

| Parameter | Standard (Quinine Sulfate) | Test (this compound) |

| Solvent | 0.1 M H₂SO₄ | Ethanol |

| Refractive Index (η) | 1.33 | 1.36 |

| Excitation λ (nm) | 350 | 350 |

| Known Φ_ST_ | 0.54 | - |

| Gradient (Grad) | Value from plot | Value from plot |

| Calculated Φ_X_ | - | Calculated Value |

Assessment of Photostability

Photostability testing evaluates the intrinsic susceptibility of a compound to degradation upon light exposure.[12] The internationally recognized standard for this is outlined in the ICH Q1B guideline, which provides a systematic approach for forced degradation studies.[13]

Causality of Forced Degradation Testing

The purpose of forced degradation is to accelerate the photochemical degradation process under controlled, high-stress conditions to identify potential degradation pathways and assess the overall photosensitivity of the material.[13] By exposing the sample to a standardized, high dose of both visible and UV light, we can quantify the rate of fluorescence loss and predict the compound's stability under normal experimental or storage conditions. A dark control is run in parallel to differentiate between light-induced and thermally-induced degradation.[13]

Caption: Workflow for photostability assessment.

Detailed Experimental Protocol

Objective: To assess the photostability of this compound by measuring its photobleaching rate.

Materials:

-

This compound solution at a known concentration

-

Photostability chamber equipped with a light source compliant with ICH Q1B (e.g., Xenon lamp or artificial daylight fluorescent lamp).[13]

-

Calibrated radiometer/lux meter

-

Quartz cuvettes or suitable transparent containers

-

Aluminum foil

-

Spectrofluorometer or HPLC for degradation analysis

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in a suitable solvent. The concentration should yield a strong but not saturated fluorescence signal.

-

Divide the solution into two identical samples. One will be the test sample, and the other will be the dark control.

-

Wrap the dark control sample completely in aluminum foil to protect it from light.

-

-

Exposure Conditions (ICH Q1B Confirmatory Standard):

-

Place both the test sample and the dark control side-by-side in the photostability chamber to ensure identical thermal conditions.[13]

-

Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter .[12][13][14]

-

The light source should produce an output similar to the D65/ID65 emission standard.[13]

-

-

Time-Course Measurement:

-

At defined time intervals (e.g., t = 0, 1, 2, 4, 8 hours), remove an aliquot from the test sample and the dark control.

-

Measure the fluorescence intensity (F(t)) of each aliquot under identical spectrofluorometer conditions. Alternatively, quantify the concentration of the parent compound using a validated HPLC method.

-

Self-Validation: The fluorescence of the dark control should remain constant. Any decrease indicates thermal degradation, which must be accounted for in the final analysis of the exposed sample.

-

-

Data Analysis:

-

Normalize the fluorescence intensity of the test sample at each time point to its initial intensity at t=0 (F(t)/F₀).

-

Plot the normalized fluorescence intensity versus time of exposure.

-

Fit the data to a single exponential decay function: F(t) = F₀ * e^(-k_b*t).

-

The resulting value, k_b, is the photobleaching rate constant. The photobleaching half-life (t₁/₂) can be calculated as ln(2) / k_b.

-

Data Presentation

Table 2: Example Data for Photostability Assessment of this compound

| Parameter | Value |

| Illumination Conditions | 1.2 million lux-hours, 200 W-h/m² |

| Initial Fluorescence (F₀) | Value |

| Fluorescence of Dark Control | No significant change |

| Photobleaching Rate Constant (k_b) | Value from curve fit |

| Photobleaching Half-Life (t₁/₂) | Calculated Value |

| Photobleaching Quantum Yield (Φ_b_) | Calculated Value (if photon flux is known) |

Key Factors Influencing this compound's Photophysical Properties

The quantum yield and photostability of this compound are not intrinsic constants but are highly dependent on its local environment. When characterizing this compound, it is imperative to consider and control for the following:

-

Solvent Environment: The polarity, viscosity, and hydrogen-bonding capacity of the solvent can significantly alter the energy levels of the excited state, affecting both the emission spectrum and the quantum yield.

-

pH: For molecules with acidic or basic functional groups, changes in pH can alter the protonation state, leading to dramatic changes in absorption and fluorescence properties.[15][16] Aniline, for example, fluoresces in neutral or alkaline solutions but not in acidic ones.[15]

-

Temperature: Increasing temperature generally leads to a decrease in fluorescence intensity.[17] This is because higher thermal energy increases the probability of non-radiative decay pathways as the molecule becomes less rigid.

-

Quenching: The presence of quenching agents, most notably dissolved molecular oxygen, can severely reduce fluorescence intensity.[17] Oxygen is a ground-state triplet that can interact with the excited fluorophore, promoting intersystem crossing to the reactive triplet state and accelerating photobleaching.[5]

-

Concentration: At high concentrations, fluorophores can exhibit self-quenching, where an excited molecule transfers its energy to a ground-state molecule of the same kind, leading to non-radiative decay and a decrease in quantum yield.[18]

Conclusion

Characterizing the quantum yield and photostability of a compound like this compound is a prerequisite for its reliable application in any fluorescence-based assay. This guide provides the theoretical foundation and detailed, actionable protocols necessary for this characterization. By employing the comparative method for quantum yield determination and adhering to established guidelines for photostability testing, researchers can generate robust, reproducible data. Understanding and controlling for environmental factors that influence fluorescence are equally critical. The methodologies outlined herein establish a self-validating framework to ensure the scientific integrity of the results, paving the way for the confident use of this compound and other novel fluorescent compounds in drug development and scientific discovery.

References

-

ICH (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Beeby, A. A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

-

JASCO (2021). Fluorescence quantum yield measurement. JASCO Global. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71814, this compound. [Link]

-

Slideshare. Factors affecting fluorescence intensity (pharmaceutical analysis). [Link]

-

Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]

-

Eggeling, C., Widengren, J., Rigler, R., & Seidel, C. A. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry. [Link]

-

Wikipedia. Photobleaching. [Link]

-

Chemistry LibreTexts (2023). 3.5: Quantum Yield of Fluorescence. [Link]

-

Pharma Growth Hub (2021). What is Photostability and how to conduct it?. YouTube. [Link]

-

Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. PubMed. [Link]

-

Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. ResearchGate. [Link]

-

Heisterkamp, A., et al. (2011). Mechanisms of high-order photobleaching and its relationship to intracellular ablation. Optics Express. [Link]

-

Mahmoudian, J., et al. (2015). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Avicenna Journal of Medical Biotechnology. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10241, Fluorenone. [Link]

-

Wikipedia. Fluorene. [Link]

-

Romanchuk, K. G. (1982). Fluorescein. Physiochemical factors affecting its fluorescence. Survey of Ophthalmology. [Link]

-

Resch-Genger, U., et al. Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. [Link]

-

IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

-

Widengren, J., et al. (1998). Mechanisms of photobleaching investigated by fluorescence correlation spectroscopy. ResearchGate. [Link]

-

Birks, J. B. (1971). Fluorescence Quantum Yield Measurements. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. [Link]

-

Salama, G., et al. (2017). Fluorescent Imaging: Ensuring Reproducibility and Finding the Best Dye. Journal of Fluorescence. [Link]

-

Kesavan, J., Doherty, R. W., Wise, D. G., & McFarland, A. (2001). Factors That Affect Fluorescein Analysis. Defense Technical Information Center. [Link]

-

Mahmoudian, J., et al. (2015). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. ResearchGate. [Link]

-

Study.com. Fluorenone | Overview & Structure. [Link]

-

Shimadzu. Relative Quantum Yield Measurement of a Sample in Solution. [Link]

-

Scientific Volume Imaging. Bleaching Effects. [Link]

-

Evident Scientific. Fluorescence Excitation and Emission Fundamentals. [Link]

-

ResearchGate. Chemical structures of fluorene and fluorenone. [Link]

Sources

- 1. This compound | C8H9FO2S | CID 71814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]

- 4. Photobleaching - Wikipedia [en.wikipedia.org]

- 5. Bleaching Effects | Scientific Volume Imaging [svi.nl]

- 6. jasco-global.com [jasco-global.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Photobleaching Principles | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Making sure you're not a bot! [opus4.kobv.de]

- 11. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ikev.org [ikev.org]

- 13. ema.europa.eu [ema.europa.eu]

- 14. youtube.com [youtube.com]

- 15. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. Factors affecting fluorescence intensity(pharmaceutical analysis) | PPTX [slideshare.net]

- 18. Fluorescein. Physiochemical factors affecting its fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorescein Absorption and Emission Spectra for Researchers and Drug Development Professionals

Introduction

Fluorescein, a xanthene dye, is a cornerstone fluorophore in a vast array of applications, from fundamental biological microscopy to high-throughput screening in drug discovery.[1][2][3] Its utility stems from a high molar absorption coefficient, excellent fluorescence quantum yield, and significant photostability.[1] However, harnessing the full potential of fluorescein requires a nuanced understanding of its photophysical properties, particularly its absorption and emission spectra, which are exquisitely sensitive to its local environment. This guide provides a deep dive into the core principles governing fluorescein's spectral characteristics, offering both theoretical grounding and practical, field-proven methodologies for its accurate measurement and interpretation.

The Photophysical Foundation of Fluorescein's Fluorescence

Fluorescence is a molecular phenomenon where a molecule absorbs a photon of light, promoting an electron to an excited state, and then emits a photon as the electron returns to its ground state.[4][5] This process can be elegantly visualized using a Jablonski diagram.

The Jablonski Diagram: A Visual Representation of Fluorescence

The Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.[4][6][7][8]

Caption: Jablonski diagram illustrating the key transitions in fluorescence.

In this process:

-

Absorption (Excitation): A photon is absorbed, exciting an electron from the ground state (S₀) to a higher vibrational level of an excited singlet state (S₁). This is a very fast process, occurring on the femtosecond timescale.

-

Vibrational Relaxation: The excited electron rapidly loses some energy as heat through vibrational relaxation, moving to the lowest vibrational level of the S₁ state. This is a non-radiative process.[6]

-